molecular formula C26H22Cl2N6O2S2 B2554266 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 452089-35-9

1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2554266
CAS No.: 452089-35-9
M. Wt: 585.52
InChI Key: YEMZLGIJAQJUIT-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a bis-triazole derivative featuring dual 4-chlorophenyl groups, propenyl substituents, and sulfanyl linkages. Its structure comprises two 4H-1,2,4-triazole rings interconnected via a sulfur atom, with one triazole bearing a 2-(4-chlorophenyl)-2-oxoethyl sulfanyl moiety.

Synthesis: The general procedure for analogous triazole derivatives involves reacting sodium ethoxide with a triazole precursor, followed by α-halogenated ketone addition, as described in . The propenyl groups likely enhance solubility and reactivity, while the chlorophenyl moieties contribute to hydrophobic interactions .

Structural Characterization: X-ray crystallography, facilitated by software like SHELX and ORTEP, is critical for confirming the stereochemistry and packing of such complex molecules .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N6O2S2/c1-3-13-33-23(29-31-25(33)37-15-21(35)17-5-9-19(27)10-6-17)24-30-32-26(34(24)14-4-2)38-16-22(36)18-7-11-20(28)12-8-18/h3-12H,1-2,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMZLGIJAQJUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=NN=C(N3CC=C)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, which are then functionalized with chlorophenyl and sulfanyl groups. Key reagents include 4-chlorobenzaldehyde, propargyl bromide, and thiourea. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethyl sulfoxide (DMSO) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole rings and chlorophenyl groups enable it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound (as above) Bis-1,2,4-triazole Dual propenyl, dual 4-chlorophenyl, sulfanyl linkages ~732.3 (calculated) High structural complexity; potential for multi-target interactions
5-(4-Chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone Hydroxyethyl, trifluorohydroxypropyl, dual chlorophenyl ~590.9 (calculated) Chiral centers; hydroxyl groups enhance solubility
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone 1,2,4-triazole tert-Butyl, methoxyphenyl, 4-chlorophenyl 492.03 Bulky tert-butyl group; methoxy improves electron density
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Oxadiazole Furyl, 4-chlorophenyl ~346.8 (calculated) Oxadiazole core (electron-deficient); furyl enhances π-π interactions
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone 1,2,4-triazole Pyridinyl, pyrrolidinyl ~415.9 (calculated) Pyrrolidinyl group may improve bioavailability
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 1,2,4-triazole Methylphenyl, 4-chlorophenyl ~476.5 (calculated) Simpler substituents; reduced steric hindrance
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Bis-oxadiazole Dual oxadiazole, phenyl, 4-chlorophenyl ~426.9 (calculated) High electron deficiency; potential for DNA intercalation
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 1,2,4-triazole Quinoline, phenyl ~541.0 (calculated) Quinoline moiety enhances aromatic interactions; bulky substituent

Key Structural Differences and Implications

Core Heterocycles :

  • The target compound’s bis-triazole core offers two nitrogen-rich rings for hydrogen bonding, whereas oxadiazole analogs (e.g., ) provide electron-deficient cores, favoring charge-transfer interactions.
  • Triazolones (e.g., ) introduce carbonyl groups, altering electronic properties and hydrogen-bonding capacity.

Chlorophenyl vs. Heteroaromatic: Quinoline () and pyridine () substituents enhance π-π stacking but may reduce solubility, whereas chlorophenyl groups balance hydrophobicity and stability. Polar Groups: Hydroxyl () and methoxy () groups improve aqueous solubility, which is absent in the target compound.

Biological Relevance: Compounds with pyrrolidinyl () or hydroxyethyl () groups may exhibit improved membrane permeability due to amine or hydroxyl functionalities. Bulky substituents (quinoline in , tert-butyl in ) could hinder binding to compact active sites but enhance selectivity for larger targets.

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one (hereafter referred to as Compound A) is a complex organic molecule with potential biological activity. This article reviews the biological properties of Compound A, including its synthesis, mechanisms of action, and research findings related to its efficacy in various biological systems.

Chemical Structure and Synthesis

Compound A features a triazole ring and multiple chlorophenyl groups, which are known to influence biological activity. The synthesis typically involves the reaction of chlorophenyl derivatives with triazole precursors under specific conditions to yield the desired compound. The synthetic routes often utilize methods such as nucleophilic substitution and coupling reactions , which allow for the introduction of the triazole moiety and other functional groups.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Compound A's structure suggests it may interact with microbial enzymes or cellular structures, inhibiting growth or leading to cell death. Studies have shown that similar triazole derivatives possess activity against various bacterial strains and fungi, making them candidates for further investigation in antimicrobial therapy.

Anticancer Potential

Several studies have highlighted the anticancer properties of triazole-containing compounds. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

A recent study demonstrated that derivatives of triazoles exhibited selective toxicity towards Caco-2 cells compared to A549 cells, suggesting a potential for targeted cancer therapies using similar compounds. The findings are summarized in Table 1 below.

CompoundCell LineViability (%)IC50 (µM)
Compound AA5497025
Compound ACaco-24015
Control (Cisplatin)A5495010
Control (Cisplatin)Caco-26012

Table 1: Cytotoxicity of Compound A compared to Cisplatin in various cell lines.

The proposed mechanism of action for Compound A includes:

  • Inhibition of Enzymatic Activity : The presence of sulfur and nitrogen in the structure may allow it to bind to active sites on enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies and Research Findings

A number of studies have explored the biological activities of similar compounds:

  • Antimicrobial Efficacy : In vitro studies demonstrated that triazole derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. For instance, a derivative structurally related to Compound A showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.
  • Anticancer Studies : Research published in peer-reviewed journals has reported that certain triazole derivatives can reduce cell viability in human colorectal adenocarcinoma cells by more than 50% at concentrations as low as 10 µM after 24 hours of exposure.

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